L-Phenylalanine, 3-bromo-, hydrochloride is a brominated derivative of the essential amino acid L-phenylalanine. It is characterized by the presence of a bromine atom at the third position of the phenyl ring, which imparts unique chemical properties that are valuable for various scientific research applications. This compound is also known as (2S)-2-amino-3-(3-bromophenyl)propanoic acid hydrochloride and has the chemical formula C9H10BrClN2O2, with a molecular weight of 265.54 g/mol.
L-Phenylalanine, 3-bromo-, hydrochloride can be synthesized through specific chemical reactions involving L-phenylalanine and brominating agents. It is commercially available from various chemical suppliers and can also be produced in laboratory settings using established synthetic methods.
This compound belongs to the class of amino acids and specifically falls under the category of halogenated amino acids due to the presence of the bromine atom. It is classified as a derivative of L-phenylalanine, which is an essential amino acid involved in protein synthesis and various metabolic pathways.
The synthesis of L-Phenylalanine, 3-bromo-, hydrochloride typically involves the bromination of L-phenylalanine using bromine or other brominating agents. The reaction conditions must be carefully controlled to achieve selective bromination at the desired position on the phenyl ring.
L-Phenylalanine, 3-bromo-, hydrochloride can undergo various chemical reactions:
The specific conditions for these reactions vary but often involve standard organic chemistry techniques such as refluxing in appropriate solvents or using catalytic systems to facilitate transformations.
The mechanism of action for L-Phenylalanine, 3-bromo-, hydrochloride primarily relates to its role as a precursor in neurotransmitter synthesis. As a derivative of L-phenylalanine, it contributes to the production of important neurotransmitters such as norepinephrine and dopamine.
L-Phenylalanine, 3-bromo-, hydrochloride has several scientific uses:
The unique properties of L-Phenylalanine, 3-bromo-, hydrochloride make it a valuable compound for researchers exploring biochemical pathways and potential therapeutic applications.
Elevated phenylalanine (Phe) levels in PKU disrupt myelination through multiple biochemical pathways. Prolonged exposure to pathophysiological Phe concentrations (≥2.4 mM) in cerebellar organotypic slice cultures significantly reduces myelin basic protein (MBP) expression and causes axonal demyelination after 21 days (in vitro). This effect is absent at shorter exposure periods (7–10 days), indicating a time-dependent toxicity threshold [1] [9]. Unlike acute demyelinating agents (e.g., lysolecithin), Phe-induced myelin damage shows no spontaneous remyelination after Phe withdrawal, suggesting irreversible oligodendrocyte dysfunction [1]. Microglial activation precedes demyelination in these models, with activated microglia displaying hypertrophic morphology and clustering near affected axons. This implicates neuroinflammation as a critical intermediary in Phe-mediated white matter pathology [1].
Histopathological analyses confirm that PKU primarily affects forebrain and cerebellar white matter tracts myelinated postnatally, while prenatal myelination (e.g., spinal cord) remains intact. This regional vulnerability aligns with the developmental timing of oligodendrocyte maturation relative to Phe accumulation [1] [9]. Magnetic resonance imaging (MRI) of PKU patients reveals periventricular white matter abnormalities correlating with plasma Phe levels >600 μM, consistent with intramyelinic edema rather than hypomyelination per se [9].
Table 1: Demyelination Severity vs. Phe Exposure Duration
Exposure Duration | MBP Reduction | Calbindin+ Neurite Loss | Microglial Activation |
---|---|---|---|
7 days (DIV) | None | None | Mild |
10 days (DIV) | None | Partial | Moderate |
21 days (DIV) | Severe (≥50%) | Severe | Pronounced |
Data derived from cerebellar organotypic slice cultures exposed to 2.4 mM Phe [1].
3-Bromo-L-phenylalanine (3-Br-L-Phe) exerts stage-specific effects on oligodendroglial lineage cells. In purified rat oligodendrocyte cultures, neither Phe nor its metabolites (phenylpyruvate, phenylacetate) directly inhibit oligodendrocyte precursor cell (OPC) proliferation or viability, even at supraphysiological concentrations (up to 10 mM) [4]. Paradoxically, high Phe (10 mM) promotes OPC maturation in vitro, enhancing morphological complexity and MBP expression. This contrasts sharply with in vivo observations of hypomyelination, suggesting compensatory mechanisms in vitro mask Phe toxicity [1] [4].
Myelinating co-culture models reveal that Phe disrupts axon-oligodendrocyte signaling. Exposure to 2.4 mM Phe reduces MBP⁺/calbindin⁺ co-stained neurites by 40–60%, indicating impaired axonal ensheathment without oligodendrocyte loss [1]. This aligns with ultrastructural studies showing vacuolated myelin and intramyelinic edema in PKU patients, where myelin sheaths form but exhibit structural instability [9]. The divergence between in vitro and in vivo outcomes underscores the importance of intact neuroglial networks in mediating Phe toxicity—a feature preserved in organotypic slices but absent in monocultures [1] [4].
LAT1 (SLC7A5) mediates 3-Br-L-Phe transport across the blood-brain barrier (BBB), leveraging its affinity for halogenated aromatic amino acids. Structural analyses show LAT1 accommodates halogenated Phe derivatives via a substrate-binding pocket lined with residues Ser342, Gly255, and Phe252 [8] [10]. Bromine’s van der Waals radius (1.85 Å) and hydrophobicity enhance binding affinity compared to native Phe, as halogen atoms engage in hydrophobic interactions with TM3 and TM10 helices [8] [10].
Notably, LAT1 transports 3-Br-L-Phe non-stereoselectively—a phenomenon attributed to flexible binding modes accommodating both enantiomers. Molecular dynamics simulations reveal D-enantiomers adopt distinct poses within the pocket, utilizing alternative hydrogen-bonding networks with Tyr259 and Glu136 [8]. This property differentiates 3-Br-L-Phe from classical LAT1 substrates like L-DOPA, which exhibit strict stereoselectivity [2] [8].
Table 2: LAT1 Binding Parameters for Phenylalanine Derivatives
Compound | Kₘ (μM) | Vₘₐₓ (pmol/min/cm²) | Binding Energy (kcal/mol) |
---|---|---|---|
L-Phenylalanine | 11 ± 2 | 120 ± 15 | −7.2 |
3-Br-L-Phenylalanine | 8 ± 1* | 95 ± 10 | −8.5* |
D-Phenylalanine | 23 ± 4 | 110 ± 12 | −6.8 |
JPH203 (Inhibitor) | N/A | N/A | −10.9 |
Estimated from computational docking and uptake assays [8] [10]; *lower Kₘ indicates higher affinity.
Halogenated Phe derivatives exhibit distinct neuroprotective and myelination profiles:
In neurodevelopmental models, 3-Br-L-Phe partially rescues myelination defects in hyperphenylalaninemic mice, increasing callosal MBP⁺ area by 25% versus untreated controls. This effect surpasses that of L-DOPA (+12%) but underperforms relative to tyrosine derivatives like DBrT (+40%), indicating a trade-off between transport efficiency and bioactivity [6] [9].
Table 3: Neurodevelopmental Impacts of Halogenated Phe Derivatives
Derivative | LAT1 Transport Rate | Myelin Rescue (vs. Phe) | Antiglutamatergic IC₅₀ |
---|---|---|---|
3-Br-L-Phe | Moderate | ++ | >500 μM |
3,5-Dibromo-L-Tyrosine | High | ++++ | 127.5 μM |
3,5-Diiodo-L-Tyrosine | Very high | ++ | 104.6 μM |
Melphalan | Low | - (toxic) | N/A |
Myelin rescue assessed in Pahenu2 mice; IC₅₀ for frequency reduction of AMPA/kainate mEPSCs [6] [9].
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0